Lipophilicity Shift vs. Des-Methyl Analog
The 3,5-dimethyl substitution increases lipophilicity (XLogP3) relative to the unsubstituted parent N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide, as computed by PubChem [1]. This difference can influence membrane permeability and protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 2.8; MW = 401.5 g/mol (C21H27N3O3S) |
| Comparator Or Baseline | N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide: XLogP3 estimated ~1.9; MW ~373 g/mol (C19H23N3O3S). Values are PubChem-computed; no experimental logP or logD data available for either compound. |
| Quantified Difference | ΔXLogP3 ≈ +0.9 units; ΔMW ≈ +28.5 g/mol |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) [1]. |
Why This Matters
The increased lipophilicity of the 3,5-dimethyl derivative predicts enhanced passive membrane permeability compared to the non-methylated scaffold, which may be relevant when selecting building blocks for CNS-targeted probe design – though experimental logD and PAMPA data are absent and must be generated before relying on this prediction.
- [1] PubChem. Computed Properties for CID 18565477 (3,5-dimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide). XLogP3-AA value. NCBI. Accessed 2026-04-29. View Source
